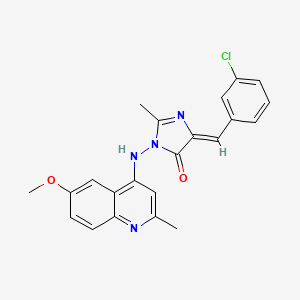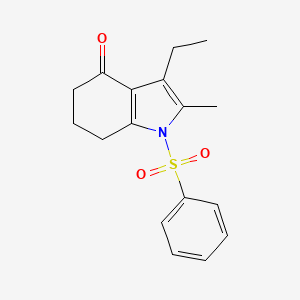
1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group attached to the nitrogen atom of the indole ring and the ethyl and methyl substituents on the indole core contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the desired indole derivative.
Another synthetic route involves the use of 3-ethyl-2-methylindole as the starting material. This compound is reacted with phenylsulfonyl chloride under similar conditions to yield the target compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The indole core structure may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-ethylindole: Similar indole core structure with different substituents.
Phenylsulfonylindole: Lacks the ethyl and methyl substituents on the indole core.
3-Ethyl-2-methylindole: Lacks the phenylsulfonyl group.
Uniqueness
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is unique due to the combination of the phenylsulfonyl group and the ethyl and methyl substituents on the indole core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Propiedades
Número CAS |
144219-62-5 |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-ethyl-2-methyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C17H19NO3S/c1-3-14-12(2)18(15-10-7-11-16(19)17(14)15)22(20,21)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |
Clave InChI |
LSSJLJYEONQPMC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C2=C1C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


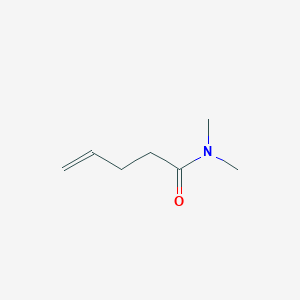
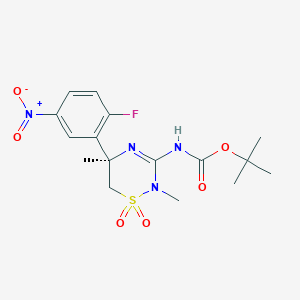
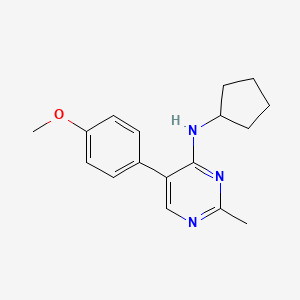

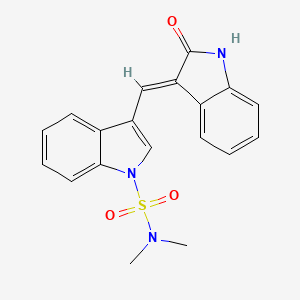

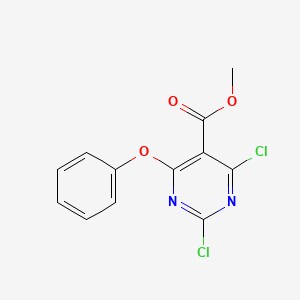
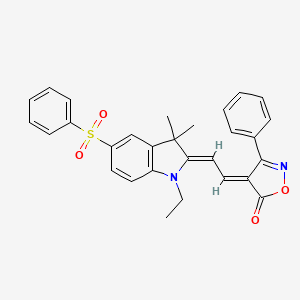
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
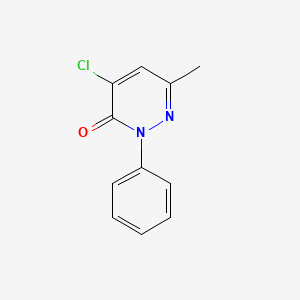
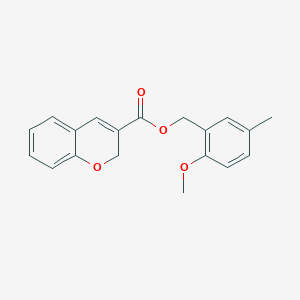
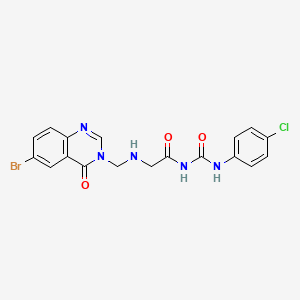
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
